3-Methylpentan-3-yl 4-nitrobenzoate
Description
3-Methylpentan-3-yl 4-nitrobenzoate is an ester derivative composed of a 3-methylpentan-3-yl alcohol moiety and 4-nitrobenzoic acid. Applications may include use as intermediates in pharmaceuticals or organic synthesis, similar to structurally related nitroaromatic compounds like 4-(methylamino)-3-nitrobenzoic acid .
Properties
CAS No. |
55705-66-3 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methylpentan-3-yl 4-nitrobenzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-13(3,5-2)18-12(15)10-6-8-11(9-7-10)14(16)17/h6-9H,4-5H2,1-3H3 |
InChI Key |
RZZXZWUGQDHMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3-methylpentan-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-Nitrobenzoic acid+3-Methylpentan-3-olH2SO43-Methylpentan-3-yl 4-nitrobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of 3-Methylpentan-3-yl 4-nitrobenzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield 4-nitrobenzoic acid and 3-methylpentan-3-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 3-Methylpentan-3-yl 4-aminobenzoate.
Hydrolysis: 4-Nitrobenzoic acid and 3-methylpentan-3-ol.
Scientific Research Applications
3-Methylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylpentan-3-yl 4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Alkyl Group Variations
- Ethyl 4-nitrobenzoate : The shorter ethyl chain increases polarity and water solubility compared to the branched 3-methylpentan-3-yl group. Steric hindrance in the latter may slow hydrolysis reactions.
- tert-Butyl 4-nitrobenzoate : The bulky tert-butyl group further reduces solubility in polar solvents but enhances thermal stability due to increased steric protection of the ester bond.
Aromatic Substituent Variations
- 3-Methylpentan-3-yl 4-aminobenzoate: Replacing the nitro group with an amino group introduces electron-donating effects, increasing susceptibility to oxidation but enabling hydrogen-bonding interactions absent in the nitro analog .
Physical and Chemical Properties
| Property | 3-Methylpentan-3-yl 4-nitrobenzoate | Ethyl 4-nitrobenzoate | 3-Methylpentan-3-yl 3-nitrobenzoate |
|---|---|---|---|
| Solubility in Water | Low (branched alkyl reduces polarity) | Moderate | Low |
| Melting Point | Likely higher due to crystal packing | Lower | Variable (depends on nitro position) |
| Hydrolysis Rate | Slower (steric hindrance) | Faster | Intermediate |
Intermolecular Interactions and Crystal Packing
The para-nitro group in 3-methylpentan-3-yl 4-nitrobenzoate facilitates dipole-dipole interactions and weak hydrogen bonds (C–H···O), influencing crystal lattice stability. In contrast, esters with meta-nitro groups (e.g., 3-nitrobenzoates) exhibit less directional interactions, resulting in less predictable packing motifs . Graph set analysis (as proposed by Etter) could systematically classify hydrogen-bonding patterns, though specific crystallographic data for this compound is unavailable in the provided evidence .
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